molecular formula C15H10N2O6 B14503124 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione CAS No. 64202-52-4

1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14503124
CAS No.: 64202-52-4
M. Wt: 314.25 g/mol
InChI Key: MXMJSZVYLCMJJZ-UHFFFAOYSA-N
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Description

1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione is a compound known for its role as a protein crosslinker. It is used in various scientific research applications, particularly in the study of protein structures and interactions. This compound is characterized by its ability to react with amino groups in proteins, making it valuable in biochemical and biophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of solvents like DMSO, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO, PEG300, Tween-80, and saline. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the study .

Major Products Formed

The major products formed from these reactions are crosslinked proteins and modified amino acids. These products are used in various biochemical and biophysical studies to understand protein structures and interactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione involves the formation of covalent bonds with amino groups in proteins. This crosslinking process stabilizes protein structures and facilitates the study of protein interactions. The compound primarily targets lysine residues in proteins, forming stable amide bonds that are resistant to hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione is unique due to its trifunctional crosslinking capability, which allows for the formation of stable covalent bonds with multiple protein molecules. This property makes it particularly valuable in the study of complex protein interactions and the development of advanced biochemical tools .

Properties

CAS No.

64202-52-4

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)benzoate

InChI

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-4-2-1-3-9(10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2

InChI Key

MXMJSZVYLCMJJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N3C(=O)C=CC3=O

Origin of Product

United States

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